molecular formula C14H21NO2 B5882175 2-ethoxy-6-(piperidin-1-ylmethyl)phenol

2-ethoxy-6-(piperidin-1-ylmethyl)phenol

Cat. No.: B5882175
M. Wt: 235.32 g/mol
InChI Key: MZQSFDCOOPAHRB-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(piperidin-1-ylmethyl)phenol is an organic compound that features a phenol group substituted with an ethoxy group and a piperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-(piperidin-1-ylmethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyphenol and piperidine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The 2-ethoxyphenol is reacted with piperidine in the presence of a base to form the desired product. The reaction is typically conducted in a solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

2-Ethoxy-6-(piperidin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidin-1-ylmethyl group can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Ethoxyphenol: Lacks the piperidin-1-ylmethyl group, making it less versatile in terms of biological activity.

    6-(Piperidin-1-ylmethyl)phenol: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-Methoxy-6-(piperidin-1-ylmethyl)phenol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties.

Uniqueness: 2-Ethoxy-6-(piperidin-1-ylmethyl)phenol is unique due to the presence of both the ethoxy and piperidin-1-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-ethoxy-6-(piperidin-1-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQSFDCOOPAHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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